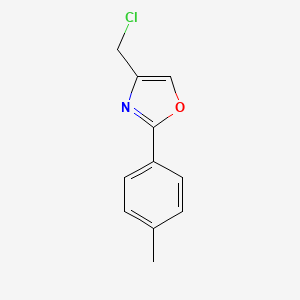
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole
説明
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the development of new drugs and therapies. In
科学的研究の応用
Synthesis and Chemical Reactivity
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole serves as a reactive scaffold for synthetic chemistry, allowing for the elaboration of its structure through substitution reactions. It is used to prepare a variety of derivatives, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Its halomethyl group, particularly in the chloromethyl form, enables efficient synthetic transformations, making it a valuable building block for developing novel compounds with potential applications in material science, pharmaceuticals, and organic electronics (Patil & Luzzio, 2016).
Material Science and Corrosion Inhibition
In material science, derivatives of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole have been explored for their corrosion inhibition properties. These derivatives show significant potential in protecting metals against corrosion, particularly in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form stable adsorptive films on metal surfaces, thus preventing corrosive substances from reacting with the metal (Lagrenée et al., 2002).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives synthesized from reactions involving 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole has shown these compounds to possess antimicrobial activities. This highlights the potential of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole derivatives in developing new antimicrobial agents that could be effective against various bacterial and fungal infections. The structure-activity relationship studies of these derivatives could further enhance their efficacy and specificity towards target microorganisms (Bektaş et al., 2007).
Electro-Optical and Charge Transport Properties
The electro-optical and charge transport properties of oxazole compounds, including those derived from 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole, are of particular interest in the field of organic electronics. These compounds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaic devices. The study of such oxazole derivatives could lead to the development of new materials with improved performance in electronic and optoelectronic devices (Irfan et al., 2018).
特性
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSCLXNKPOINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)
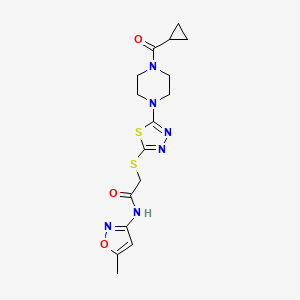
![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
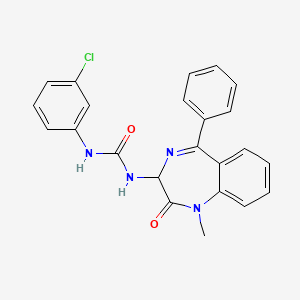
![N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672822.png)
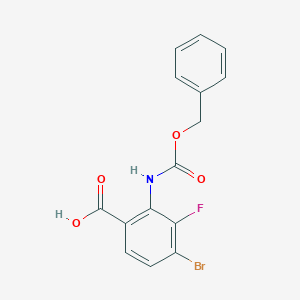
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2672825.png)
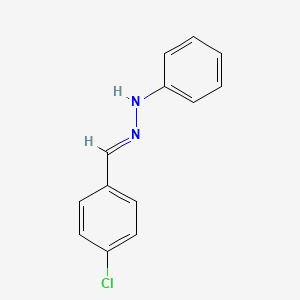
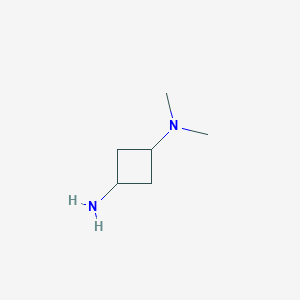
![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)
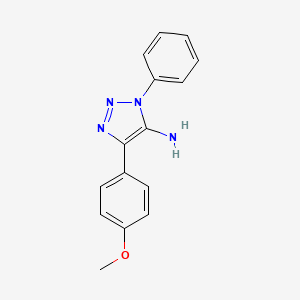
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)